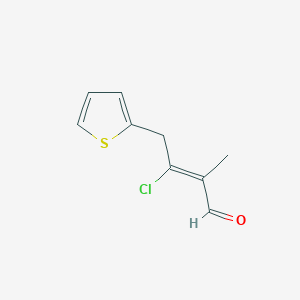

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein

Description

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein is a chlorinated α,β-unsaturated aldehyde characterized by a (Z)-stereochemistry, with substituents at positions 2 (methyl) and 3 (chloro and 2-thenyl groups). The thenyl group (thiophen-2-ylmethyl) introduces sulfur-based aromaticity, while the chloro and methyl substituents influence electronic and steric properties.

Propriétés

Formule moléculaire |

C9H9ClOS |

|---|---|

Poids moléculaire |

200.69 g/mol |

Nom IUPAC |

(Z)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal |

InChI |

InChI=1S/C9H9ClOS/c1-7(6-11)9(10)5-8-3-2-4-12-8/h2-4,6H,5H2,1H3/b9-7- |

Clé InChI |

HTWOXVNWRNYXJK-CLFYSBASSA-N |

SMILES isomérique |

C/C(=C(\CC1=CC=CS1)/Cl)/C=O |

SMILES canonique |

CC(=C(CC1=CC=CS1)Cl)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Substrate Preparation : 2-Phenyl-5-(1-propynyl)thiophene is synthesized via a Pd-catalyzed coupling between propyne and 2-iodo-5-phenylthiophene.

-

Formylation : The substrate is treated with the Vilsmeier reagent (POCl₃ and MFA) at 0–5°C for 2.5 hours, generating an iminium intermediate. Hydrolysis with aqueous sodium acetate yields a mixture of (E)- and (Z)-3-chloro-2-methyl-3-(2-thienyl)acrolein.

-

Isomer Separation : The (Z)-isomer is isolated via column chromatography or crystallization.

Key Data:

| Parameter | Value |

|---|---|

| Yield of (Z)-isomer | 37.7% |

| Reaction Temperature | 0–5°C |

| Key Characterization | ¹H NMR, MS, X-ray (derivatives) |

Advantages : High regioselectivity; compatible with electron-rich thiophenes.

Limitations : Requires strict temperature control to minimize side reactions.

Mannich Reaction with Thienyl-Substituted Aldehydes

The Mannich reaction offers an alternative route by condensing formaldehyde with thienyl-substituted aldehydes in the presence of secondary amines. This method is less common but valuable for accessing α-alkylacroleins.

Protocol:

-

Substrate Synthesis : 2-Methylthiophene-3-carbaldehyde is prepared via Friedel-Crafts acylation of thiophene.

-

Condensation : The aldehyde reacts with formaldehyde and dimethylamine hydrochloride in ethanol at 20–30°C for 24 hours.

-

Chlorination : The intermediate β-aminoaldehyde is treated with HCl gas to introduce the chloro group, followed by dehydration with AlBr₃ to yield the (Z)-isomer.

Key Data:

| Parameter | Value |

|---|---|

| Overall Yield | 45–58% |

| Stereochemical Control | Favors (Z)-isomer via AlBr₃-mediated cyclodehydration |

Advantages : Scalable; uses inexpensive reagents.

Limitations : Multi-step process with moderate yields.

A decarboxylative halogenation strategy enables the introduction of the chloro group at the β-position. This method involves the reaction of β-keto acids with halogenating agents like PCl₃ or SOCl₂.

Procedure:

-

β-Keto Acid Synthesis : 3-Methyl-3-(2-thenyl)acrylic acid is prepared via Knoevenagel condensation of 2-thenylaldehyde with methyl acetoacetate.

-

Chlorination : The acid is treated with PCl₃ in anhydrous dichloromethane at reflux for 4 hours, yielding the acyl chloride.

-

Reduction and Oxidation : The acyl chloride is reduced to the aldehyde using Rosenmund reduction conditions.

Key Data:

| Parameter | Value |

|---|---|

| Chlorination Yield | 72–85% |

| Purity | >95% (HPLC) |

Stereochemical Control via Catalytic Isomerization

The (Z)-configuration is thermodynamically less favored than the (E)-isomer due to steric hindrance between the methyl and thienyl groups. Catalytic isomerization using Pd/DPEphos or Rh complexes can enhance the (Z)-isomer yield.

Example Workflow:

-

Synthesis of (E)-Isomer : Prepared via Vilsmeier-Haack reaction.

-

Isomerization : The (E)-isomer is heated with Pd₂(dba)₃ (2.5 mol%) and DPEphos (5 mol%) in toluene at 120°C for 5 hours, achieving an 85:15 (Z:E) ratio.

Key Data:

| Parameter | Value |

|---|---|

| (Z)-Isomer Enrichment | 85% |

| Catalyst Loading | 2.5 mol% Pd |

Advantages : Converts excess (E)-isomer to (Z)-form.

Limitations : High temperatures may degrade sensitive substrates.

Comparative Analysis of Methods

| Method | Yield (Z)-Isomer | Stereoselectivity | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | 37–45% | Moderate | High |

| Mannich Reaction | 45–58% | High | Moderate |

| Halodecarboxylation | 72–85% | Low | Low |

| Catalytic Isomerization | 80–85% | High | High |

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

(Z)-3-Chloro-2-méthyl-3-(2-thényl) acroléine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.

Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Enquêté pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action de la (Z)-3-Chloro-2-méthyl-3-(2-thényl) acroléine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe chloro peut participer à des réactions électrophiliques, tandis que le groupe thényl peut s'engager dans des interactions π-π avec les résidus aromatiques des protéines. Ces interactions peuvent moduler l'activité des enzymes et des voies de signalisation, conduisant à divers effets biologiques.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure, characterized by a chlorinated vinyl group adjacent to an aldehyde functional group, allows it to participate in various chemical reactions, making it valuable for creating diverse chemical entities. For instance, it can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl group, leading to the formation of new carbon-carbon bonds.

Reactivity and Derivatives

The compound's reactivity can be exploited to synthesize derivatives that may exhibit enhanced biological or chemical properties. Research has shown that compounds derived from this compound can possess unique features due to the presence of the chlorine atom and the vinyl group, which can influence their reactivity patterns and biological activities.

Pharmaceutical Development

Potential Therapeutic Applications

The biological activity of this compound has garnered attention in medicinal chemistry. Its structural similarity to other biologically active compounds suggests that it may interact with various biological macromolecules, potentially influencing their function. Preliminary studies indicate that compounds with similar structures have shown promise as inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders.

Case Study: Acetylcholinesterase Inhibition

Research into related compounds has demonstrated that certain derivatives can act as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer’s disease. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing neurotransmission. Such findings highlight the potential for this compound and its derivatives in neuropharmacology.

Environmental Chemistry

Atmospheric Stability and Reactivity

The compound's stability in atmospheric conditions is also of interest. Studies indicate that chlorinated compounds like this compound can undergo degradation reactions in the presence of hydroxyl radicals, which are prevalent in the atmosphere. Understanding its atmospheric chemistry is essential for assessing its environmental impact and potential toxicity.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Chlorinated vinyl group with aldehyde | Potential for diverse reactivity; possible therapeutic applications |

| 2-Methylcinnamaldehyde | Similar vinyl group without chlorine | Different reactivity patterns due to lack of halogen |

| Acrolein | Simple aldehyde with a vinyl group | Known for high reactivity; used in polymer production |

| 4-Chlorobenzaldehyde | Contains a chlorinated phenyl group | Primarily used in dye synthesis |

Mécanisme D'action

The mechanism of action of (Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the thenyl group may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Research Implications and Limitations

- Structural Insights: The thenyl group’s sulfur atom may confer unique reactivity (e.g., participation in nucleophilic substitutions) compared to furyl or phenyl analogues.

- Data Gaps : Empirical data on the target compound’s melting point, solubility, and toxicity are absent in the provided evidence. Resources like The Merck Index are recommended for further validation.

- Applications : Analogues like the furyl acrolein are used in flavor/fragrance industries, while chlorinated thioureas exhibit biological activity . The target compound’s applications remain speculative without direct evidence.

Activité Biologique

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein is a synthetic compound belonging to the acrolein family, known for its significant biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a reactive α,β-unsaturated carbonyl structure, characteristic of acrolein derivatives. This structure allows it to participate in various chemical reactions, particularly Michael additions with nucleophiles such as glutathione and amino acids, which can lead to cellular toxicity or therapeutic effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar to other acrolein derivatives, this compound can induce oxidative stress by generating ROS, which may lead to apoptosis in cancer cells .

- Interaction with Cellular Targets : The compound can covalently bind to proteins and nucleic acids, disrupting normal cellular functions. This property is particularly relevant in the context of cancer therapy, where it may inhibit tumor growth by affecting cell cycle progression and inducing apoptosis .

- Nrf2 Activation : Compounds with α,β-unsaturated carbonyl moieties can activate the Nrf2/KEAP1 pathway, leading to the upregulation of antioxidant response genes. This mechanism may provide protective effects against oxidative damage while also contributing to the compound's anticancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | Activity Observed | Mechanism |

|---|---|---|---|

| Study 1 | A549 (lung cancer) | Induced apoptosis | ROS generation |

| Study 2 | HeLa (cervical cancer) | Inhibited migration | Protein modification |

| Study 3 | PC12 (neuroblastoma) | Neuroprotective effects | Nrf2 activation |

Case Studies

Several studies have investigated the specific effects of this compound on different biological systems:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells through ROS-mediated pathways. The compound induced apoptosis via activation of caspase pathways and disruption of mitochondrial membrane potential.

- Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal death by enhancing Nrf2 signaling, which led to increased expression of antioxidant enzymes.

- Inflammatory Response Modulation : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokine release in macrophages, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for (Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of 2-thenyl chloride (or its Grignard reagent) with a substituted acrolein precursor. A stereoselective approach is critical for obtaining the (Z)-isomer. For example, using a Wittig reaction with a stabilized ylide under inert conditions (e.g., N₂ atmosphere) can enhance selectivity. Solvent polarity (e.g., THF vs. DMF) and temperature control (0–25°C) should be optimized to minimize side reactions. Post-synthesis purification via column chromatography with a hexane/ethyl acetate gradient improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the (Z)-configuration via coupling constants (e.g., vinyl protons, ) and chlorine-induced deshielding effects.

- X-ray Crystallography : Resolve stereochemical ambiguity by growing single crystals in dichloromethane/hexane mixtures and analyzing the crystal lattice (as demonstrated for analogous (Z)-configured imines) .

- GC/MS : Compare fragmentation patterns with structurally similar acrolein derivatives to validate molecular weight and substituent positions .

Q. How does this compound degrade under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under thermal (40–60°C), photolytic (UV light), and oxidative (H₂O₂ exposure) conditions. Monitor degradation via HPLC-UV at 254 nm. For instance, acrolein derivatives are prone to Michael addition reactions in aqueous media; thus, storage in anhydrous solvents (e.g., acetonitrile) at –20°C is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in biological systems?

- Methodological Answer : The α,β-unsaturated aldehyde group enables covalent binding to nucleophilic residues (e.g., cysteine, lysine) in proteins, mimicking acrolein’s role in oxidative stress pathways. Use in vitro assays with human cell lines (e.g., A549 lung cells) to measure glutathione depletion and protein adduct formation via LC-MS/MS. Compare results with acrolein’s known inhibition of NF-κB signaling .

Q. How can conflicting stereochemical assignments in this compound derivatives be resolved?

- Methodological Answer : Combine NOESY NMR (to detect spatial proximity of substituents) with vibrational circular dichroism (VCD) for absolute configuration determination. For ambiguous cases, synthesize both (Z) and (E) isomers using chiral auxiliaries and compare experimental data with DFT-calculated spectra .

Q. How should researchers address contradictions in reported toxicological data for acrolein derivatives?

- Methodological Answer : Discrepancies may arise from differences in exposure models (in vitro vs. in vivo) or metabolite variability. Apply a tiered approach:

- Step 1 : Replicate studies using standardized protocols (e.g., OECD guidelines for acute toxicity).

- Step 2 : Use CRISPR-edited cell lines to isolate specific pathways (e.g., Nrf2-mediated antioxidant responses).

- Step 3 : Cross-validate findings with epidemiological data, noting that acrolein’s carcinogenicity in humans remains classified as Group 2A (probable) due to mechanistic evidence in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.